molecular formula C12H8Cl2FNO2S B5149135 N-(2,3-dichlorophenyl)-4-fluorobenzenesulfonamide

N-(2,3-dichlorophenyl)-4-fluorobenzenesulfonamide

Cat. No.: B5149135
M. Wt: 320.2 g/mol
InChI Key: LJBNWGQVMDSGEJ-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-4-fluorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-4-fluorobenzenesulfonamide typically involves the reaction of 2,3-dichloroaniline with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic rings.

    Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different sulfonamide derivatives.

Scientific Research Applications

N-(2,3-dichlorophenyl)-4-fluorobenzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antibacterial agent due to its sulfonamide moiety, which is known to inhibit bacterial growth.

    Biological Research: It is used in studies to understand the interactions of sulfonamides with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide: This compound has a similar structure but with a nitro group instead of a fluorine atom.

    N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide: Another compound with a dichlorophenyl group, but with a more complex structure.

Uniqueness

N-(2,3-dichlorophenyl)-4-fluorobenzenesulfonamide is unique due to the presence of both dichlorophenyl and fluorobenzenesulfonamide groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications, particularly in the development of new antibacterial agents.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FNO2S/c13-10-2-1-3-11(12(10)14)16-19(17,18)9-6-4-8(15)5-7-9/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBNWGQVMDSGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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